2,6-Bis({5-[3-(trifluoromethyl)phenyl](2-furyl)}methylene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and furan rings attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one typically involves the condensation of 2-furylmethylene and 3-(trifluoromethyl)benzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and furan groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups and furan rings may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is unique due to its combination of trifluoromethyl groups and furan rings attached to a cyclohexanone core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H20F6O3 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C30H20F6O3/c31-29(32,33)22-8-2-4-18(14-22)26-12-10-24(38-26)16-20-6-1-7-21(28(20)37)17-25-11-13-27(39-25)19-5-3-9-23(15-19)30(34,35)36/h2-5,8-17H,1,6-7H2/b20-16+,21-17+ |
InChI Key |
KCISOVCVFXABNH-NWILIBCHSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.